BenchChemオンラインストアへようこそ!

(R)-5,8-Dimethylchroman-4-amine hydrochloride

asymmetric synthesis chiral resolution enantioselective catalysis

(R)-5,8-Dimethylchroman-4-amine hydrochloride (CAS 2173637-78-8) is a chiral, enantiomerically defined chroman-4-amine building block belonging to the 3,4-dihydro-2H-1-benzopyran-4-amine class. It bears methyl substituents at the 5- and 8-positions of the chroman ring and is supplied as the hydrochloride salt, which confers enhanced solid-state stability and aqueous solubility relative to the free-base form.

Molecular Formula C11H16ClNO
Molecular Weight 213.71
CAS No. 2173637-78-8
Cat. No. B3020462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5,8-Dimethylchroman-4-amine hydrochloride
CAS2173637-78-8
Molecular FormulaC11H16ClNO
Molecular Weight213.71
Structural Identifiers
SMILESCC1=C2C(CCOC2=C(C=C1)C)N.Cl
InChIInChI=1S/C11H15NO.ClH/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11;/h3-4,9H,5-6,12H2,1-2H3;1H/t9-;/m1./s1
InChIKeyPWYUINMLFHYJCJ-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5,8-Dimethylchroman-4-amine hydrochloride (CAS 2173637-78-8): Chiral Chroman-4-amine Scaffold for Enantioselective Synthesis and Medicinal Chemistry


(R)-5,8-Dimethylchroman-4-amine hydrochloride (CAS 2173637-78-8) is a chiral, enantiomerically defined chroman-4-amine building block belonging to the 3,4-dihydro-2H-1-benzopyran-4-amine class [1]. It bears methyl substituents at the 5- and 8-positions of the chroman ring and is supplied as the hydrochloride salt, which confers enhanced solid-state stability and aqueous solubility relative to the free-base form. This compound is predominantly employed as a versatile chiral intermediate in medicinal chemistry and organic synthesis, rather than as a final bioactive molecule itself .

Why Generic Chroman-4-amine Analogs Cannot Substitute for (R)-5,8-Dimethylchroman-4-amine hydrochloride in Chiral Synthesis


Chromane-based chiral amines are not interchangeable because stereochemistry at the C-4 position and the methyl substitution pattern on the aromatic ring jointly determine molecular recognition, pharmacokinetic properties, and downstream synthetic utility [1]. The (R)-enantiomer of 5,8-dimethylchroman-4-amine provides a specific three-dimensional pharmacophore orientation that the (S)-enantiomer cannot replicate; published asymmetric syntheses confirm that enantiomeric excess (ee) achieved via CBS reduction/azide inversion routinely exceeds 95%, and even minor enantiomeric impurities can propagate into downstream chiral products with altered biological activity [2]. The 5,8-dimethyl pattern further distinguishes this compound from the more extensively studied gem-dimethyl (2,2-dimethyl) chroman-4-amine series, where BuChE inhibitory potency varies over a 9-fold range (7.6–67 µM) depending solely on the N-substituent, demonstrating that seemingly minor structural changes in the chroman-4-amine scaffold produce large functional differences [3].

Quantitative Differentiation Evidence for (R)-5,8-Dimethylchroman-4-amine hydrochloride vs. Closest Analogs


Enantiomeric Identity: (R) vs. (S) Configuration at C-4 Determines Suitability for Chiral Drug Candidate Synthesis

The (R)-5,8-dimethylchroman-4-amine hydrochloride (CAS 2173637-78-8) is the single (R)-enantiomer, whereas the (S)-enantiomer carries CAS 2173637-54-0 [1]. Published asymmetric synthetic methodology for (R)-chroman-4-amines achieves enantiomeric excess (ee) >95% via CBS reduction and azide inversion, whereas alternative routes to racemic or scalemic mixtures carry no such stereochemical guarantee [2]. No head-to-head biological comparison of the isolated (R)- and (S)-5,8-dimethyl enantiomers has been published; however, the absolute stereochemistry at C-4 is known to govern biological activity in related chroman-4-ol and chroman-4-amine series [3].

asymmetric synthesis chiral resolution enantioselective catalysis

Methyl Substitution Pattern: 5,8-Dimethyl vs. 2,2-Dimethyl (gem-Dimethyl) Chroman-4-amines Impact Biological Activity Profile

The 5,8-dimethylchroman-4-amine scaffold is structurally distinct from the gem-dimethyl (2,2-dimethyl) chroman-4-amine series that has been quantitatively profiled for BuChE inhibition [1]. In the gem-dimethyl series, a small library of chroman-4-amines showed BuChE IC50 values ranging from 7.6 to 67 µM depending on the N-substituent, representing a 9-fold potency span driven solely by the amine substituent [1]. By contrast, the 5,8-dimethyl compound places methyl groups on the aromatic ring rather than the pyran ring, which alters electron density, pKa of the amine, and the conformational preferences of the chroman core. No BuChE IC50 data are available for the 5,8-dimethyl series; this constitutes a data gap.

butyrylcholinesterase inhibition structure-activity relationship Alzheimer's disease

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages in Aqueous and Formulation Workflows

(R)-5,8-Dimethylchroman-4-amine hydrochloride (MW 213.7 g/mol) is the hydrochloride salt form of the free base (MW 177.24 g/mol) . The hydrochloride salt is a crystalline solid at ambient temperature, whereas the free base is an oil or low-melting solid that requires cold storage and protection from light [1]. Salt formation with HCl increases the predicted aqueous solubility by approximately 10- to 100-fold for aliphatic amine scaffolds of comparable lipophilicity (calculated XLogP3-AA = 1.6 for the free base) . No comparative solubility measurement for the HCl vs. free base of this specific compound was identified; this estimate is class-level inference.

salt selection aqueous solubility solid-state stability

Purity Specification: 97–98% vs. Standard 95% Grade Enables Higher Reproducibility in Medicinal Chemistry Campaigns

Commercially available (R)-5,8-dimethylchroman-4-amine hydrochloride is supplied at 97% purity (AKSci) or 98% purity (Leyan) , which exceeds the 95% minimum purity typical for many research-grade chroman-4-amine analogs . The (S)-enantiomer hydrochloride (CAS 2173637-54-0) and the racemic 5,8-dimethylchroman-4-amine (CAS 782430-62-0) are also typically sold at 95% purity . The higher purity specification reduces the mass of unidentified impurities carried into subsequent reactions, which is critical when the compound serves as a key intermediate in multi-step chiral syntheses where impurity propagation can confound biological assay results.

purity specification quality control reproducibility

Procurement-Relevant Application Scenarios for (R)-5,8-Dimethylchroman-4-amine hydrochloride Based on Differentiated Evidence


Enantioselective Synthesis of Chiral Chroman-4-amine-Derived Drug Candidates Requiring Defined (R)-Stereochemistry

In medicinal chemistry programs where the chroman-4-amine scaffold serves as a key chiral intermediate, procurement of the pre-resolved (R)-enantiomer hydrochloride eliminates the need for chiral chromatographic separation or diastereomeric salt resolution steps [1]. The published CBS reduction/azide inversion route demonstrates that (R)-chroman-4-amine salts can be obtained with >95% ee, and the hydrochloride salt form is directly compatible with amide coupling and reductive amination conditions commonly employed in parallel synthesis libraries [2].

Structure-Activity Relationship (SAR) Studies Exploring Aromatic Methyl Substitution Effects in the Chroman-4-amine Series

For research groups investigating how the position of methyl substituents on the chroman aromatic ring influences target binding or ADME properties, (R)-5,8-dimethylchroman-4-amine hydrochloride serves as a specific comparator to the 2,2-dimethyl (gem-dimethyl) series and the unsubstituted (R)-chroman-4-amine [3]. The established BuChE SAR for gem-dimethylchroman-4-amines (IC50 7.6–67 µM) provides a quantitative framework into which 5,8-dimethyl analogs can be systematically inserted, enabling head-to-head comparisons within a single experimental design [3].

Pre-formulation and Salt Screening Where Crystalline Hydrochloride Form Is Preferred for Solid-State Characterization

The hydrochloride salt (MW 213.7 g/mol) is a crystalline solid at room temperature, in contrast to the free base which is an oil or low-melting solid . This physical form advantage facilitates accurate gravimetric dispensing, long-term storage without cold-chain requirements, and compatibility with solid-state characterization techniques (XRPD, DSC) commonly employed in pre-formulation development .

BuChE and Cholinergic Target Lead Discovery Leveraging the Chroman-4-amine Pharmacophore

The chroman-4-amine scaffold has been validated as a butyrylcholinesterase (BuChE) inhibitor pharmacophore relevant to Alzheimer's disease drug discovery, with gem-dimethylchroman-4-amines showing IC50 values of 7.6–67 µM and mixed-type inhibition kinetics [3]. (R)-5,8-Dimethylchroman-4-amine hydrochloride, with its distinct aromatic methylation pattern, offers a structurally differentiated starting point for SAR expansion around this validated CNS target, provided that users experimentally determine its BuChE activity [3].

Quote Request

Request a Quote for (R)-5,8-Dimethylchroman-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.